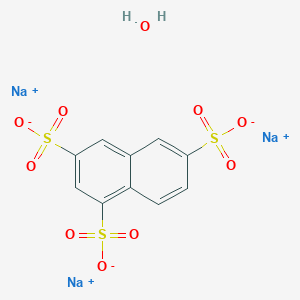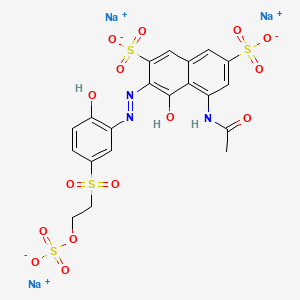![molecular formula C14H16N2O6 B1142403 Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate CAS No. 121582-52-3](/img/structure/B1142403.png)
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate" is a subject of interest in organic chemistry due to its potential applications and properties. Research on similar compounds has focused on their synthesis, molecular structure analysis, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of compounds related to "Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate" involves various chemical reactions, including the Japp-Klingemann reaction for aromatic hydrazones from diazotized compounds and Meldrum's acid, showcasing a diverse chemical reactivity profile and synthesis pathways for similar compounds (Kumar et al., 2018).
Molecular Structure Analysis
Molecular structure and characterization studies are conducted using techniques like X-ray diffraction, NMR, and mass spectrometry. For instance, the structure of similar hydrazones has been determined, revealing details about their molecular geometry, vibrational frequencies, and theoretical analyses using density functional methods (Düğdü et al., 2013).
Chemical Reactions and Properties
Research on related compounds emphasizes their chemical reactivity and the formation of complexes with metals, indicating the versatility of these molecules in forming various chemical structures with potential application in material science and coordination chemistry (Parveen et al., 2018).
Physical Properties Analysis
The physical properties of compounds structurally similar to "Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate" include insights into their crystalline structures, solubility, and thermal stability, which are crucial for understanding their behavior in various environments and potential for various applications.
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, pH-dependent behavior, and potential for tautomerism, are essential for comprehensively understanding the compound's versatility and applications. Studies on similar compounds have highlighted their nonlinear optical properties and the influence of molecular structure on their chemical behavior (Singh et al., 2012).
Scientific Research Applications
Therapeutic Applications and Mechanisms
Neuroprotective Properties
Research has shown that certain dimethyl compounds, such as dimethyl fumarate, exhibit neuroprotective properties. These compounds can protect neuronal cells against oxidative stress, which is a significant factor in the pathogenesis of neurological diseases like multiple sclerosis (MS) and Alzheimer's disease. Dimethyl fumarate, for example, activates the Nrf2 pathway, providing antioxidant effects that contribute to its efficacy in treating MS by reducing inflammation and promoting tissue protection (Suneetha & Raja Rajeswari, 2016; Deeks, 2016).
Cancer Research
Dimethyl compounds are also used in cancer research, particularly in studying the mechanisms of carcinogenesis and testing the efficacy of chemopreventive agents. For instance, 1,2-dimethylhydrazine (DMH) is a compound used to induce colon cancer in animal models, allowing researchers to explore the molecular and biochemical pathways involved in colon carcinogenesis and to investigate potential interventions (Venkatachalam et al., 2020).
Chemical Synthesis and Catalysis
Fuel Production
Dimethyl ether (DME) is synthesized from methanol and is researched for its potential as a clean alternative fuel. Studies focus on developing efficient catalysts for methanol dehydration to produce DME, highlighting the importance of such compounds in energy and environmental science (Bateni & Able, 2018).
Cryopreservation and Cellular Therapy
Dimethyl sulfoxide (DMSO) is widely used in cell biology for cryopreservation, cell fusion, and as a permeability enhancing agent. Its ability to interact with cell membranes and to serve as a free radical scavenger makes it valuable in various therapeutic and pharmaceutical applications, including in the treatment of eye diseases (Yu & Quinn, 1998; Hoang et al., 2021).
properties
IUPAC Name |
dimethyl (Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-2-enedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-20-10-6-4-9(5-7-10)15-16-13(14(19)22-3)11(17)8-12(18)21-2/h4-7,17H,8H2,1-3H3/b13-11-,16-15? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXPMSXVKXFGEF-OQJZYDBASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC(=C(CC(=O)OC)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N=N/C(=C(/CC(=O)OC)\O)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382936 |
Source


|
| Record name | dimethyl 2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate | |
CAS RN |
121582-52-3 |
Source


|
| Record name | dimethyl 2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1142320.png)




![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide](/img/structure/B1142332.png)
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)
